Precision Synthesis and Characterization of H-D-Phe(4-Br)-OMe·HCl
Precision Synthesis and Characterization of H-D-Phe(4-Br)-OMe·HCl
A Strategic Guide for Peptide Chemists and Drug Developers[1][2]
Executive Summary & Molecular Significance[3]
H-D-Phe(4-Br)-OMe[1][2]·HCl (Methyl D-4-bromophenylalaninate hydrochloride) is a high-value chiral building block in modern peptidomimetic drug design.[1] Its significance lies in the convergence of three structural features:
-
D-Configuration: Confers proteolytic stability to peptide sequences, a critical attribute for extending the half-life of therapeutic peptides in vivo.[1]
-
4-Bromo Substituent: Acts as a versatile "chemical handle."[1][3] It allows for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to create complex biaryl systems or fluorescent probes.[1]
-
Methyl Ester (OMe): Protects the C-terminus, preventing premature oligomerization during solution-phase synthesis while remaining easily removable (saponification) or convertible (aminolysis).[1]
This guide provides a robust, scalable protocol for the synthesis of H-D-Phe(4-Br)-OMe[1]·HCl from its parent amino acid, emphasizing the suppression of racemization and the validation of optical purity.[1]
Strategic Synthesis: Thionyl Chloride-Mediated Esterification[3]
While Fischer esterification (acid/alcohol reflux) is common, it is kinetically slow for zwitterionic amino acids.[1] The industry-standard method utilizes Thionyl Chloride (
Reagents & Equipment
-
Precursor: H-D-Phe(4-Br)-OH (D-4-Bromophenylalanine).[1]
-
Reagent: Thionyl Chloride (
) – Freshly distilled or high-purity grade.[1] -
Solvent: Methanol (MeOH) – Anhydrous.[1]
-
Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl2), ice-salt bath (-15°C).
Step-by-Step Protocol
Step 1: In Situ Reagent Generation (Exothermic Control)
-
Charge a flame-dried round-bottom flask with anhydrous Methanol (10 mL per 1 g of amino acid).
-
Cool the methanol to -15°C using an ice-salt bath.
-
Add Thionyl Chloride (2.5 equivalents) dropwise via a pressure-equalizing addition funnel.[1]
Step 2: Addition & Reflux
-
Add solid H-D-Phe(4-Br)-OH (1.0 equivalent) to the cold solution in one portion.
-
Allow the mixture to warm to room temperature (RT) over 30 minutes. The solid should dissolve.[5][1]
-
Heat the solution to reflux (approx. 65°C) for 4–12 hours.
-
Monitoring: Track consumption of starting material via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.[1]
-
Step 3: Isolation & Crystallization
-
Cool the reaction mixture to RT.
-
Concentrate in vacuo to remove solvent and excess HCl/SO2. A solid or thick oil will remain.[1]
-
Co-evaporation: Add diethyl ether (20 mL) and re-evaporate to remove traces of HCl. Repeat twice.
-
Precipitation: Dissolve the residue in a minimum amount of cold Methanol. Add cold Diethyl Ether (or MTBE) until the solution becomes turbid.[1] Store at 4°C overnight to crystallize.
-
Filter the white crystalline solid, wash with cold ether, and dry under high vacuum over
or KOH pellets.
Synthesis Workflow Visualization
Figure 1: Reaction workflow for the thionyl chloride-mediated esterification of D-4-bromophenylalanine.
Characterization & Quality Control
The "D" configuration is the critical quality attribute (CQA). Standard NMR confirms structure but not chirality.[1] You must employ a multi-modal analytical strategy.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d6 (preferred for HCl salts) or
.[1] -
NMR Expectations (300/400 MHz):
-
8.5–8.8 ppm (br s, 3H): Ammonium protons (
).[1] - 7.50 ppm (d, 2H, J~8 Hz): Aromatic protons ortho to Bromine.[1]
- 7.20 ppm (d, 2H, J~8 Hz): Aromatic protons meta to Bromine (AA'BB' system).[1]
-
4.30 ppm (t/dd, 1H):
-proton ( ).[1] -
3.65 ppm (s, 3H): Methyl ester (
).[1] -
3.10–3.20 ppm (m, 2H):
-protons ( ).[1]
-
8.5–8.8 ppm (br s, 3H): Ammonium protons (
Optical Rotation (Polarimetry)
This is the definitive test for racemization.[1]
-
Method: Dissolve product in Methanol or Ethanol (c = 1.0).[1] Measure at 20°C or 25°C at 589 nm (Na D-line).[1]
-
Target: The specific rotation
must be compared against the L-enantiomer.
Mass Spectrometry (LC-MS)[3]
-
Ionization: ESI (Positive Mode).[1]
-
Expected Mass:
Analytical Logic Tree
Figure 2: Quality Control decision tree ensuring structural and chiral integrity.
Handling & Storage Specifications
| Parameter | Specification | Rationale |
| State | White Crystalline Powder | Amorphous solids indicate impurities or trapped solvent.[1] |
| Hygroscopicity | High | HCl salts attract moisture.[1] Hydrolysis of the ester can occur if wet.[1] |
| Storage Temp | 2–8°C (Desiccated) | Prevents slow hydrolysis and discoloration.[1] |
| Container | Amber Glass | Protects the C-Br bond from potential photolytic degradation over long periods.[1] |
References
-
Li, J., et al. (2020).[1] Synthesis of Amino Acid Methyl Esters. A robust review of thionyl chloride/methanol esterification methodologies.
-
Sigma-Aldrich. Product Specification: 4-Bromo-L-phenylalanine.[1] Provides baseline physical properties for the L-enantiomer used for comparative analysis.
-
PubChem. Compound Summary: Phenylalanine methyl ester hydrochloride.[1][7] General structural data and safety profiles for the parent scaffold.[1] [7]
-
Chem-Impex Int'l. Fmoc-4-bromo-L-phenylalanine Applications. Details the utility of the 4-bromo moiety in peptide synthesis and cross-coupling.
Sources
- 1. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pianetachimica.it [pianetachimica.it]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Phenylalanylphenylalanine methyl ester hydrochloride | C19H23ClN2O3 | CID 11508813 - PubChem [pubchem.ncbi.nlm.nih.gov]
